Product packaging for Cis-2-cyclohexyl-4-phenylpiperidine(Cat. No.:)

Cis-2-cyclohexyl-4-phenylpiperidine

Cat. No.: B8636687
M. Wt: 243.4 g/mol
InChI Key: ZZXYRDFIQROERL-SJORKVTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-2-Cyclohexyl-4-phenylpiperidine is a chiral piperidine-based compound of significant interest in medicinal chemistry and neuroscience research. The piperidine ring is a privileged scaffold in pharmaceutical development, found in numerous approved drugs due to its versatility for interacting with biological targets . The specific stereochemistry of this compound, featuring a cis configuration at the 2- and 4-positions of the piperidine ring, is a critical feature for modulating physicochemical properties, enhancing biological activity and selectivity, and improving pharmacokinetic profiles . This compound serves as a valuable chemical building block and reference standard in preclinical research. Its structure, incorporating both cyclohexyl and phenyl moieties attached to the piperidine core, is analogous to scaffolds investigated for central nervous system (CNS) activity . Similar 4-phenylpiperidine derivatives are known to exhibit potent effects on the CNS, primarily through interactions with targets like the N-Methyl-D-aspartate (NMDA) receptor and have been explored as opioid antagonists and for the treatment of substance use disorders . Furthermore, recent scientific literature highlights the active investigation of rigid, cyclic substituents on the 4-position of the piperidine scaffold to reduce molecular lipophilicity and rotatable bonds while maintaining target engagement, particularly for allosteric modulation of GPCRs such as the serotonin 5-HT2C receptor . Researchers can utilize this compound as a key intermediate or a novel chemical entity in structure-activity relationship (SAR) studies aimed at developing new therapeutics for neuropsychiatric and metabolic disorders. Applications: Medicinal Chemistry Research; Neuroscience Research; Chemical Biology; SAR Studies; Compound Library. Notice: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25N B8636687 Cis-2-cyclohexyl-4-phenylpiperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H25N

Molecular Weight

243.4 g/mol

IUPAC Name

(2S,4R)-2-cyclohexyl-4-phenylpiperidine

InChI

InChI=1S/C17H25N/c1-3-7-14(8-4-1)16-11-12-18-17(13-16)15-9-5-2-6-10-15/h1,3-4,7-8,15-18H,2,5-6,9-13H2/t16-,17+/m1/s1

InChI Key

ZZXYRDFIQROERL-SJORKVTESA-N

Isomeric SMILES

C1CCC(CC1)[C@@H]2C[C@@H](CCN2)C3=CC=CC=C3

Canonical SMILES

C1CCC(CC1)C2CC(CCN2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for Cis 2 Cyclohexyl 4 Phenylpiperidine and Its Analogues

Stereoselective Approaches to Piperidine (B6355638) Ring Construction

The controlled synthesis of specific stereoisomers of substituted piperidines is paramount for their application in medicinal chemistry. Various strategies have been developed to achieve high diastereoselectivity in the formation of the piperidine ring.

Catalytic Hydrogenation Strategies for cis-Diastereoselectivity

Catalytic hydrogenation of substituted pyridine precursors is a powerful and atom-economical method for accessing piperidine derivatives. The choice of catalyst and reaction conditions plays a pivotal role in directing the stereochemical outcome of the reduction, often favoring the formation of the thermodynamically more stable cis-isomer.

Rhodium-based catalysts have demonstrated remarkable efficacy in the stereoselective hydrogenation of pyridinium salts. These precursors, often readily prepared from the corresponding pyridines, can be reduced under transfer hydrogenation conditions to yield highly substituted piperidines with excellent diastereoselectivity. For instance, the use of a rhodium complex, such as [Cp*RhCl2]2, with formic acid as the hydrogen source, has been shown to be effective for the reduction of various quaternary pyridinium salts. researchgate.net This method allows for the synthesis of a variety of chiral piperidines, including those with fluorine substituents, with high levels of diastereo- and enantio-selectivities. dicp.ac.cnresearchgate.net The reaction often proceeds under mild conditions and is tolerant of a range of functional groups. researchgate.net The introduction of a chiral primary amine during the reduction can induce chirality in the piperidine product through a transamination process. dicp.ac.cnresearchgate.net

Table 1: Rhodium-Catalyzed Hydrogenation of Pyridinium Salts

Catalyst Hydrogen Source Key Features
[Cp*RhCl2]2 HCOOH/Et3N High chemoselectivity for piperidines or tetrahydropyridines. researchgate.net
Rhodium(I) complex Pinacol borane Highly diastereoselective dearomatization/hydrogenation. mdpi.com

Palladium catalysts are also widely employed for the hydrogenation of pyridine derivatives to afford piperidines. Palladium on carbon (Pd/C) is a common heterogeneous catalyst for this transformation. The hydrogenation of substituted pyridines over palladium catalysts generally proceeds to give the corresponding piperidines, and in many cases, the cis-diastereomer is the major product. The stereoselectivity can be influenced by factors such as the solvent, temperature, and the nature of the substituents on the pyridine ring. For example, the hydrogenation of fluorinated pyridines has been achieved using palladium-based systems. mdpi.com In some instances, the palladium-catalyzed hydrogenation can be interrupted by the addition of water to yield piperidinones. mdpi.com

Ruthenium and nickel catalysts offer alternative and effective routes for the diastereoselective reduction of pyridines. Heterogeneous ruthenium catalysts, such as ruthenium nanoparticles supported on titanium dioxide, have been reported for the cis-hydrogenation of multi-substituted pyridines under mild conditions. rsc.orgrsc.org These catalysts have shown high yields and good functional group tolerance, and they can often be recycled and reused without a significant loss of activity. rsc.org

Nickel-catalyzed methods have also emerged as valuable tools in pyridine chemistry. While often utilized for cross-coupling reactions to form substituted pyridines and dihydropyridines, ucla.edunih.gov nickel catalysts can also be employed in reduction steps. For instance, Raney nickel is a classic choice for the reduction of pyridines to piperidines. The diastereoselectivity of nickel-catalyzed hydrogenations can be influenced by the specific catalyst and reaction conditions employed.

Table 2: Ruthenium and Nickel-Based Catalysis

Catalyst Substrate Key Features
Supported Ruthenium Nanoparticles Multi-substituted pyridines High yields, good functional group tolerance, catalyst is reusable. rsc.orgrsc.org

Intramolecular Cyclization Pathways in Piperidine Synthesis

Intramolecular cyclization reactions provide a powerful strategy for the construction of the piperidine ring with defined stereochemistry. These methods often involve the formation of a key carbon-nitrogen bond to close the six-membered ring.

The Mannich reaction and its variants are fundamental transformations for the synthesis of nitrogen-containing heterocycles, including piperidines. rsc.orgrsc.org These reactions involve the aminoalkylation of a carbon nucleophile with an imine or iminium ion. In the context of piperidine synthesis, intramolecular Mannich reactions are particularly useful. researchgate.net A δ-amino carbonyl compound can undergo cyclization to form a piperidine ring. The stereochemical outcome of this cyclization can be controlled by the existing stereocenters in the acyclic precursor or by the use of chiral auxiliaries or catalysts. researchgate.net

A general approach involves the synthesis of a δ-amino β-keto ester, which can then undergo an intramolecular Mannich reaction upon treatment with an aldehyde. researchgate.netresearchgate.net The stereoselectivity of the cyclization is often high, leading to the formation of a specific diastereomer of the polysubstituted piperidine. This strategy has been successfully applied to the synthesis of various piperidine alkaloids. rsc.orgrsc.orgresearchgate.net

Aza-Diels-Alder Cycloadditions and Related Pericyclic Reactions

The aza-Diels-Alder reaction, a powerful tool for the construction of nitrogen-containing six-membered rings, offers a convergent approach to the piperidine scaffold. nih.govrsc.org This pericyclic reaction involves the [4+2] cycloaddition of an aza-diene with a dienophile. For the synthesis of 2,4-disubstituted piperidines, an imine can serve as the dienophile, reacting with a 1,3-diene. The stereochemical outcome of the reaction is governed by the geometry of the reactants and the reaction conditions, including the use of Lewis acid catalysts which can influence both the reactivity and the stereoselectivity.

While specific examples detailing the synthesis of cis-2-cyclohexyl-4-phenylpiperidine via an aza-Diels-Alder reaction are not extensively documented in readily available literature, the general principles of this methodology can be applied. A plausible route would involve the reaction of an imine derived from cyclohexanecarboxaldehyde and a suitable amine with a diene bearing a phenyl group. The choice of diene and the reaction conditions would be critical in controlling the desired cis-stereochemistry at the 2 and 4 positions of the resulting piperidine ring. The mechanism of the aza-Diels-Alder reaction can proceed through either a concerted or a stepwise pathway, with the latter often being favored in the presence of strong Lewis acids. epfl.ch

Table 1: Key Features of Aza-Diels-Alder Reactions for Piperidine Synthesis

FeatureDescription
Reaction Type [4+2] Cycloaddition
Key Reactants Imine (dienophile) and a 1,3-diene
Catalysts Lewis acids (e.g., BF₃·OEt₂, ZnCl₂) can enhance reactivity and stereoselectivity.
Stereocontrol Can be influenced by the geometry of the imine and diene, as well as the choice of catalyst.
Application Widely used for the synthesis of tetrahydropyridines, which can be subsequently reduced to piperidines.
Oxidative Amination of Unactivated Alkenes

The direct functionalization of C-H bonds and the amination of unactivated alkenes represent a modern and atom-economical approach to the synthesis of nitrogen-containing heterocycles. nih.govchemrxiv.orgrsc.orgorganic-chemistry.org Oxidative amination of unactivated alkenes involves the intramolecular cyclization of an amine onto a double bond, often mediated by a transition metal catalyst. This method avoids the need for pre-functionalized starting materials and can provide access to substituted piperidines in a single step.

For the synthesis of a 2,4-disubstituted piperidine like this compound, a suitable acyclic precursor containing an amino group and a strategically positioned alkene would be required. The challenge lies in controlling the regioselectivity of the cyclization to form the six-membered ring and, crucially, the diastereoselectivity to favor the cis isomer. The choice of the catalyst, oxidant, and reaction conditions plays a pivotal role in directing the stereochemical outcome of the cyclization. While general methods for the oxidative amination of unactivated alkenes to form piperidines have been developed, specific applications to the synthesis of the target compound are not prominently reported.

Radical Cyclization Approaches for Disubstituted Piperidines

Radical cyclization reactions provide a powerful method for the construction of cyclic systems, including the piperidine ring. acs.orgnih.govresearchgate.netnih.govnih.gov These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to a double or triple bond. The stereochemical outcome of the cyclization is often controlled by the conformation of the transition state.

In the context of synthesizing 2,4-disubstituted piperidines, a common strategy involves the cyclization of a 6-aza-alkenyl radical. Research has shown that the choice of the radical initiator and the reaction conditions can significantly influence the diastereoselectivity of the cyclization. For instance, the use of tributyltin hydride as a radical mediator often leads to mixtures of cis and trans isomers. However, studies have demonstrated that employing tris(trimethylsilyl)silane (TTMSS) can lead to a dramatic enhancement in diastereoselectivity, often favoring the formation of the trans isomer with ratios up to 99:1 in certain cases. acs.orgnih.govresearchgate.netnih.gov This selectivity is attributed to a cascade process involving the rearrangement of the minor stereoisomer. acs.orgnih.govresearchgate.net Although the trans isomer is often the major product, careful optimization of the substrate and reaction conditions may allow for the selective formation of the cis isomer.

Table 2: Diastereoselectivity in Radical Cyclization of 7-substituted-6-aza-8-bromooct-2-enoates acs.orgresearchgate.netnih.gov

R-group at C4Hydride SourceDiastereomeric Ratio (trans:cis)Yield (%)
IsopropylBu₃SnH3:175
Isopropyl(TMS)₃SiH95:565
PhenylBu₃SnH4:180
Phenyl(TMS)₃SiH>99:170
CyclohexylBu₃SnH6:172
Cyclohexyl(TMS)₃SiH98:268

Conjugate Addition Reactions for Piperidine Scaffold Assembly

Conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction that can be effectively utilized for the construction of the piperidine ring. researchgate.netresearchgate.net This strategy often involves the addition of a nucleophile to an α,β-unsaturated carbonyl or a related electron-deficient system, followed by a subsequent cyclization step. The stereoselectivity of the conjugate addition can be controlled through the use of chiral auxiliaries, catalysts, or substrates.

A notable approach for the enantioselective synthesis of cis-2,4-disubstituted piperidines involves the stereoselective conjugate addition of an organocuprate to a phenylglycinol-derived unsaturated lactam. researchgate.net This method allows for the introduction of a substituent at the 4-position with high diastereoselectivity, leading to the formation of the cis-disubstituted piperidine scaffold. The chiral auxiliary, derived from phenylglycinol, directs the approach of the nucleophile, thereby establishing the desired stereochemistry. Subsequent transformations can then be carried out to remove the auxiliary and further functionalize the piperidine ring.

Hydroboration/Hydrogenation Cascade Reactions for Piperidine Synthesis

Catalytic reduction of pyridine derivatives offers a direct route to the piperidine core. figshare.com Hydroboration/hydrogenation cascade reactions have emerged as a powerful tool for the stereoselective synthesis of substituted piperidines. figshare.comrsc.orgnih.gov This one-pot procedure involves the initial hydroboration of a substituted pyridine, followed by hydrogenation of the resulting dihydropyridine intermediate. The stereochemical outcome of the reduction is often highly dependent on the catalyst and the substitution pattern of the pyridine ring.

For the synthesis of 2,4-disubstituted piperidines, this method would start with a correspondingly substituted pyridine. While many studies have focused on the synthesis of cis-2,3- and cis-2,5-disubstituted piperidines with high diastereoselectivity, the application to 2,4-disubstituted systems is also feasible. figshare.comnih.gov The choice of the borane reagent and the hydrogenation catalyst is crucial for achieving the desired cis stereochemistry. For example, B(C₆F₅)₃-catalyzed hydroboration/hydrogenation has been shown to be effective for producing cis-disubstituted piperidines. figshare.com

Table 3: Examples of Catalytic Systems for Hydroboration/Hydrogenation of Pyridines

Catalyst SystemSubstrate ScopeKey Features
B(C₆F₅)₃ / H₂2,3-Disubstituted PyridinesHigh cis selectivity.
Rh(I) / Xantphos4-Substituted PyridinesForms C3-borylated trans-piperidines.
Rh(I) / dppp4-Substituted PyridinesForms C4-borylated piperidines.

Stereocontrolled Introduction of Cyclohexyl and Phenyl Moieties

The introduction of specific substituents, such as cyclohexyl and phenyl groups, onto the piperidine scaffold with precise stereocontrol is a key aspect of the synthesis of this compound. Modern transition-metal-catalyzed cross-coupling reactions are invaluable tools for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Aryl and Cycloalkyl Incorporation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, have revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon bonds between various coupling partners. researchgate.netmdpi.comacs.orgnih.govmdpi.commdpi.comnih.govsemanticscholar.orgrsc.org These reactions are widely used in the pharmaceutical industry for the synthesis of drug candidates containing biaryl and other complex structural motifs. nih.gov

In the context of synthesizing 2-cyclohexyl-4-phenylpiperidine (B8783409), a Suzuki coupling could be employed to introduce the phenyl group at the 4-position of a pre-formed piperidine ring. semanticscholar.orgrsc.org This would typically involve the reaction of a 4-halopiperidine derivative with phenylboronic acid in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst can be crucial for achieving high yields and functional group tolerance. semanticscholar.org

Similarly, the Sonogashira coupling could be utilized to introduce an alkynyl substituent, which could then be hydrogenated to afford the desired alkyl or cycloalkyl group. researchgate.netmdpi.comacs.orgnih.govmdpi.commdpi.comnih.gov For example, a 2-alkynylpiperidine could be synthesized via Sonogashira coupling of a 2-halopiperidine with a terminal alkyne, followed by hydrogenation of the triple bond to yield a 2-alkyl or 2-cycloalkylpiperidine. The stereochemistry of the substituents would need to be established prior to or during the cross-coupling and subsequent reduction steps.

Table 4: Overview of Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnersKey Features
Suzuki-Miyaura Coupling Organoboron compound (e.g., boronic acid) and an organohalide.High functional group tolerance; mild reaction conditions.
Sonogashira Coupling Terminal alkyne and an organohalide.Forms a C(sp²)-C(sp) or C(sp)-C(sp) bond; often requires a copper co-catalyst.

Chemical Modifications and Derivatization of the Piperidine Nitrogen Atom

N-Alkylation and N-Acylation Reactions for Structural Diversification

The secondary amine of the piperidine ring in this compound is a key site for structural modification through N-alkylation and N-acylation reactions. These modifications are crucial for exploring the structure-activity relationships of piperidine derivatives.

N-Alkylation can be achieved by reacting the piperidine with an alkyl halide in the presence of a base. fabad.org.tr A common procedure involves stirring the piperidine with the alkylating agent (e.g., 1-(chloromethyl)-4-methoxybenzene) and a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). fabad.org.tr This method allows for the introduction of a wide variety of alkyl and benzyl groups onto the piperidine nitrogen.

N-Acylation introduces an acyl group to the piperidine nitrogen. This can be accomplished by treating the piperidine with an acylating agent such as an acid chloride or anhydride. These reactions are typically performed in the presence of a base to neutralize the acidic byproduct. N-acylation can be used to introduce a range of functional groups and can influence the chemical properties of the parent molecule. rsc.org

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Piperidine Scaffolds

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide, K2CO3, DMFN-Alkylpiperidine
N-AcylationAcyl chloride or anhydride, baseN-Acylpiperidine

Protective Group Strategies (e.g., Boc Protection) and Their Removal

Protecting the piperidine nitrogen is a common strategy in multi-step syntheses to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal. fishersci.co.ukorganic-chemistry.org

Boc Protection of the piperidine nitrogen is typically achieved by reacting this compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. fishersci.co.uk The reaction conditions are generally mild and can be performed in various solvents, such as a mixture of chloroform and water with sodium bicarbonate as the base. fishersci.co.uk

Boc Deprotection involves the removal of the Boc group to regenerate the free amine. This is usually accomplished under acidic conditions. fishersci.co.uk A common method is to treat the Boc-protected piperidine with a strong acid like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate. fishersci.co.uk The reaction is typically fast and proceeds at room temperature. fishersci.co.uk

Table 2: Boc Protection and Deprotection of Piperidines

ProcessReagents and ConditionsResult
ProtectionDi-tert-butyl dicarbonate (Boc2O), baseN-Boc-piperidine
DeprotectionStrong acid (e.g., HCl, TFA)Free piperidine

Analytical and Preparative Separation of Diastereoisomers

Chromatographic Techniques for Diastereomeric Resolution

The synthesis of 2,4-disubstituted piperidines can often result in a mixture of cis and trans diastereomers. The separation of these isomers is essential for isolating the desired compound. High-performance liquid chromatography (HPLC) is a powerful technique for the resolution of stereoisomers. nih.gov

For piperidine derivatives, chiral stationary phases (CSPs) are commonly used for enantiomeric and diastereomeric separations. nih.gov Cellulose-based chiral columns, such as Chiralcel OD and Chiralcel OJ, have been shown to be effective in resolving racemic 1,3-dimethyl-4-phenylpiperidine derivatives, and similar principles would apply to the diastereomers of 2-cyclohexyl-4-phenylpiperidine. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol, is critical for achieving optimal separation.

In some cases, column chromatography can be used to separate diastereomers, particularly if there is a significant difference in their polarity. acs.org

Spectroscopic and Chromatographic Methods for Diastereomeric Ratio Determination

Determining the diastereomeric ratio of a mixture of cis and trans isomers is crucial for evaluating the stereoselectivity of a synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

NMR Spectroscopy: The 1H NMR spectra of diastereomers often exhibit distinct signals for corresponding protons due to their different chemical environments. By integrating the signals unique to each diastereomer, the ratio can be calculated. For complex spectra where signals overlap, advanced NMR techniques such as band-selective pure shift NMR can be employed to simplify the spectrum by collapsing multiplets into singlets, thereby improving resolution and allowing for accurate determination of the diastereomeric ratio. rsc.org

Chromatographic Methods: HPLC, as mentioned for preparative separation, can also be used analytically to determine the diastereomeric ratio. By integrating the peak areas corresponding to each diastereomer in the chromatogram, a quantitative measure of their relative abundance can be obtained.

Structure Activity Relationship Sar Studies of Cis 2 Cyclohexyl 4 Phenylpiperidine Analogues

Stereochemical Determinants of Biological Activity

Significance of the cis-Diastereomeric Configuration for Receptor Interaction

The cis-diastereomeric configuration of 2,4-disubstituted piperidines has been shown to be a crucial determinant for their biological activity. Synthetic methodologies have been developed to selectively produce cis-configured 2,4-disubstituted 1-alkylpiperidines, highlighting the importance of this specific stereochemistry. mdpi.com In studies of related 1-(1-phenyl-3-methylcyclohexyl)piperidines, a significant difference in binding affinity for the phencyclidine (PCP) receptor was observed between stereoisomers. Specifically, the cis-isomer 2b exhibited approximately one-third the affinity of phencyclidine, while other isomers were less potent. nih.gov There was a notable 40-fold difference in binding affinity between the cis-enantiomers (2a and 2b), underscoring the stereochemical sensitivity of the receptor interaction. nih.gov This preference for a cis arrangement suggests that the relative orientation of the substituents at the C2 and C4 positions is vital for optimal interaction with the receptor's binding site.

Influence of Piperidine (B6355638) Ring Conformation on Ligand-Receptor Recognition

The conformation of the piperidine ring itself plays a significant role in how these ligands are recognized by their receptors. The piperidine moiety is a common scaffold in a wide array of pharmaceuticals and natural products, and its conformational flexibility can be a key determinant of biological activity. nih.gov Systematic chemical approaches, such as the introduction of one- or two-carbon bridges to create conformationally constrained analogues, have been employed to probe the receptor-preferred conformation. nih.gov Interestingly, studies on a P2Y14 receptor antagonist suggested that the receptor has a high tolerance for different piperidine ring conformations, as a quinuclidine (B89598) analogue, which has a boat-constrained bridged-piperidine structure, maintained high affinity. nih.gov This indicates that for some receptors, a slight deviation from the ideal chair conformation of the piperidine ring might be favorable for binding. nih.gov For opioid ligands, the spatial relationship between the amine nitrogen and an aromatic ring is a critical pharmacophoric feature, and the conformation of the piperidine ring directly influences this relationship. lboro.ac.uk

Positional and Electronic Effects of Substituents on Pharmacological Profiles

The nature and position of substituents on the cis-2-cyclohexyl-4-phenylpiperidine scaffold have a profound impact on the resulting pharmacological properties, including receptor affinity, selectivity, and efficacy.

Role of the Cyclohexyl Moiety at the C2 Position in Receptor Affinity and Efficacy

The cyclohexyl group at the C2 position is a key feature of this class of compounds, contributing significantly to their receptor affinity. In the design of nociceptin (B549756) opioid receptor (NOP) ligands based on N-piperidinyl indoles, the nature of the substituent at the 2-position of the indole (B1671886) was found to influence binding affinity at the µ-opioid receptor (MOP). nih.gov This highlights the general importance of substitution at positions analogous to the C2 position of the piperidine core. The rationale for incorporating a hydrophobic cyclohexyl group in the design of certain opioid ligands was to study its effect on binding and selectivity. nih.gov The size and nature of the substituent at the C2 position can also influence the diastereoselectivity of certain chemical reactions, which in turn affects the final stereochemistry and biological activity of the molecule. rsc.org

Contribution of the Phenyl Moiety at the C4 Position to Ligand Potency and Selectivity

The phenyl group at the C4 position is a common feature in many biologically active piperidine derivatives and is crucial for their potency and selectivity. nih.gov For instance, in the development of serotonin (B10506) 5-HT2C receptor-positive allosteric modulators, variations of cyclohexyl- or phenyl-containing fragments at the 4-position were explored to optimize properties like lipophilicity. nih.gov The 4-phenylpiperidine (B165713) scaffold is a well-established pharmacophore in opioid analgesics. nih.gov Molecular docking studies of fentanyl analogues have shown that chemical modifications at the 4-position of the piperidine ring can significantly increase binding affinity at the µ-opioid receptor. nih.gov The aromatic anilide ring in these analogues penetrates a specific subpocket of the receptor, indicating a direct and critical interaction. researchgate.net

Impact of Substituents on the Piperidine Nitrogen Atom on Receptor Binding and Functional Activity

Modification of the substituent on the piperidine nitrogen atom is a common strategy for modulating the pharmacological profile of piperidine-based ligands. Structure-activity relationship studies on N-substituted spiropiperidines as nociceptin receptor ligands have demonstrated that elaboration of the N-substituent can lead to compounds with high binding affinity and selectivity. nih.gov In the context of morphine and oxymorphone derivatives, the nature of the N-substituent has a dramatic effect on opioid receptor binding and signaling. For example, an N-phenethyl substituent on normorphine resulted in a 7-fold increase in µ-opioid receptor (MOP) affinity compared to morphine. plos.org Conversely, an N-benzyl group on noroxymorphone (B159341) was unfavorable for both MOP affinity and selectivity. plos.org These findings underscore the critical role of the N-substituent in dictating the ligand-receptor interaction and subsequent functional activity. In a series of N-substituted maleimides, the apparent second-order rate constants for inactivation of delta opioid receptors increased with the size of the N-substituent, from N-methyl to N-phenylmaleimide, suggesting that nonpolar interactions of the N-substituent with the receptor are important. nih.gov

Compound/ModificationReceptorFindingReference
cis-1-(1-phenyl-3-methylcyclohexyl)piperidinePCP ReceptorShowed ~1/3 the affinity of phencyclidine, indicating the importance of the cis configuration. nih.gov
Quinuclidine analogue of a P2Y14R antagonistP2Y14 ReceptorMaintained high affinity, suggesting tolerance for non-chair piperidine conformations. nih.gov
N-phenethylnormorphineµ-Opioid ReceptorExhibited a 7-fold higher affinity than morphine, highlighting the positive impact of the N-phenethyl group. plos.org
N-benzylnoroxymorphoneµ-Opioid ReceptorShowed reduced affinity and selectivity, indicating the N-benzyl group is unfavorable. plos.org
Fentanyl Analoguesµ-Opioid ReceptorModifications at the C4 position of the piperidine ring increased binding affinity. nih.gov

Influence of Peripheral Functional Groups (e.g., carboxamide, hydroxyl) on Molecular Recognition

The addition of a carboxamide group has been a key strategy in the development of potent modulators for various receptors. For instance, in a series of 4-alkylpiperidine-2-carboxamide analogues developed as positive allosteric modulators (PAMs) for the serotonin 5-HT2C receptor, the carboxamide moiety is a crucial feature. nih.gov By optimizing the alkyl group at the 4-position with cyclohexyl-containing fragments, researchers aimed to reduce lipophilicity and the number of rotatable bonds, which led to the discovery of compounds with improved pharmacokinetic profiles. nih.gov Similarly, the development of mitofusin activators utilized a pharmacophore-based redesign where a carboxamide-containing alkyl linker connects a substituted cyclohexyl group to an aromatic moiety. nih.gov This linker plays a vital role in establishing the optimal spacing between these two key structural components. nih.gov In the context of melanocortin subtype-4 receptor agonists, substituted 2-piperazinecarboxamides have also been identified as potent and selective agents. nih.gov

The hydroxyl group is another critical functional group that influences the pharmacological profile of these analogues. In studies of new methyl and methoxy (B1213986) hydroxyl derivatives of phencyclidine, which shares structural similarities, the introduction of a hydroxyl group on the piperidine ring was investigated. nih.gov Specifically, 1-[1-(4-methylphenyl)(cyclohexyl)]-4-piperidinol demonstrated significant analgesic effects, suggesting that the hydroxyl group contributes favorably to the interaction with its biological target. nih.gov This highlights the importance of hydrogen bond donors in enhancing the activity of these compounds.

The following table summarizes the influence of these functional groups on the activity of related piperidine analogues.

Functional GroupCompound Class ExampleReceptor/TargetObserved EffectReference
Carboxamide 4-Alkylpiperidine-2-carboxamidesSerotonin 5-HT2C ReceptorPositive Allosteric Modulation, Improved Pharmacokinetics nih.gov
Carboxamide Phenylhexanamide Mitofusin ActivatorsMitofusin (MFN2)Mimics key amino acid side chains (Met376/Val372) nih.gov
Carboxamide 2-PiperazinecarboxamidesMelanocortin Subtype-4 ReceptorPotent and Selective Agonism nih.gov
Hydroxyl 1-[1-(Aryl)(cyclohexyl)]-4-piperidinolsOpioid/NMDA ReceptorsEnhanced Analgesic Effects nih.gov

Development and Refinement of Pharmacophore Models

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a response. qsar4u.com The development of pharmacophore models for this compound analogues is crucial for rational drug design and for understanding their mechanism of action at a molecular level.

Identification of Essential Pharmacophoric Features for Target Engagement

The essential pharmacophoric features for the target engagement of these compounds are typically identified through a combination of ligand-based and structure-based modeling techniques. wustl.edu These models highlight the key interaction points that govern binding affinity and selectivity. For ligands targeting receptors like the dopamine (B1211576) transporter or opioid receptors, these features commonly include:

Aromatic Rings: These features often engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the binding pocket. wustl.eduresearchgate.net

Hydrophobic Groups: The cyclohexyl moiety is a primary hydrophobic feature that contributes to binding by interacting with nonpolar regions of the target protein. wustl.eduresearchgate.net

Hydrogen Bond Donors (HBD) and Acceptors (HBA): Functional groups like hydroxyls and the nitrogen in the piperidine ring (in its protonated form) can act as hydrogen bond donors, while carbonyls in carboxamide groups can act as hydrogen bond acceptors. researchgate.net These interactions are often critical for anchoring the ligand in the binding site. nih.gov

Ionizable Features: The piperidine nitrogen is typically protonated at physiological pH, forming a crucial ionic interaction with an acidic residue (e.g., Aspartate) in the receptor binding pocket. qsar4u.com

In the rational redesign of mitofusin activators, a pharmacophore model indicated that a substituted cyclohexyl group and an aromatic moiety, optimally spaced by a linker, mimic the side chains of specific amino acids like His380, Met376, and Val372 in the MFN2 protein. nih.gov

Comparative Analysis with Established Pharmacophores of Related Ligands (e.g., Opioid Antagonists, Sigma Receptor Ligands)

The pharmacophore of this compound analogues shares features with established pharmacophores of other neurologically active ligands, particularly opioid receptor agonists and antagonists, and sigma receptor ligands.

Opioid Receptor Ligands: The pharmacophore for classical phenylpiperidine opioids like fentanyl includes a basic nitrogen atom, a phenyl group, and a propanamide side chain. painphysicianjournal.com The positively charged nitrogen interacts with a conserved aspartate residue in the mu-opioid receptor. The phenyl group engages in aromatic interactions, and the N-acyl chain occupies a hydrophobic pocket. painphysicianjournal.com Similarly, the synthetic opioid MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine), which contains a cyclohexyl group, acts as a potent µ-opioid receptor agonist, indicating that the cyclohexyl group is a tolerated hydrophobic feature within the opioid pharmacophore. nih.gov The activation of µ-opioid receptors by these compounds leads to the inhibition of adenylate cyclase activity. nih.gov

Sigma Receptor Ligands: While not opioids, many phenylpiperidine derivatives exhibit affinity for sigma receptors. The pharmacophore for sigma-1 receptor ligands typically consists of a basic amine and two hydrophobic/aromatic regions. The distance between the nitrogen and the center of one of the hydrophobic regions is a critical determinant of affinity.

The table below provides a comparative analysis of the key pharmacophoric features.

Ligand ClassKey Pharmacophoric FeaturesCommon Interaction PointsReference
This compound Analogues Basic Nitrogen, Phenyl Group, Cyclohexyl Group, H-bond donors/acceptorsIonic interaction (N+), Hydrophobic pockets, Aromatic interactions nih.govnih.gov
Opioid Agonists (e.g., Fentanyl) Basic Nitrogen, Phenyl Group, N-acyl chainIonic interaction with Asp, Aromatic interactions, Hydrophobic pockets painphysicianjournal.comnih.gov
Sigma Receptor Ligands Basic Nitrogen, Two Hydrophobic/Aromatic RegionsIonic interaction, Hydrophobic/Aromatic sites

This comparative analysis reveals a common structural motif—the protonated amine and hydrophobic/aromatic groups—that allows these diverse piperidine derivatives to interact with a range of receptor targets. The specific substitutions and their stereochemistry then fine-tune the affinity and selectivity for a particular receptor.

Molecular Interactions and Receptor Binding Mechanisms of Cis 2 Cyclohexyl 4 Phenylpiperidine Analogues

Sigma Receptor Interactions (σ1 and σ2R)

In addition to their effects on the 5-HT2C receptor, some cis-2-cyclohexyl-4-phenylpiperidine analogues also exhibit affinity for sigma receptors.

Binding Affinity and Selectivity for σ1 and σ2 Receptor Subtypes

Several compounds based on the 4-phenylpiperidine (B165713) scaffold have been evaluated for their binding affinity at σ1 and σ2 receptors. The affinity for these receptors can vary widely depending on the specific substitutions on the piperidine (B6355638) and phenyl rings. For some analogues, the affinity for sigma receptors can be in the nanomolar range, indicating a potent interaction. The selectivity between the σ1 and σ2 subtypes is also highly dependent on the chemical structure. Some analogues may show a preference for the σ1 receptor, while others may be more selective for the σ2 receptor or bind to both with similar affinity. This dual activity at both 5-HT2C and sigma receptors could offer opportunities for developing therapeutics with novel mechanisms of action.

Correlation between Ligand Lipophilicity and Sigma Receptor Affinity

The affinity of ligands for sigma receptors is significantly influenced by their physicochemical properties, particularly lipophilicity. Research into a variety of compound classes, including those with a phenylpiperidine scaffold, has consistently demonstrated a positive correlation between the lipophilicity of substituents and sigma receptor binding affinity.

For phenylpiperidine derivatives, the nature of the substituent on the piperidine nitrogen is a key determinant of sigma receptor affinity. Studies on various series of these compounds have shown that increasing the lipophilicity of the N-substituent generally leads to enhanced binding at both sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes. The presence of a lipophilic N-substituent is considered a common feature in the pharmacophore of high-affinity sigma receptor ligands. nih.gov

Table 1: Illustrative Sigma-1 Receptor Affinity of N-Substituted 4-Phenylpiperidine Analogues (Note: This table presents data for a representative series of 4-phenylpiperidine compounds to demonstrate the effect of N-substituent lipophilicity and is not data for this compound itself.)

N-SubstituentclogP (Calculated)σ₁ Receptor Kᵢ (nM)
Methyl1.950.2
Ethyl2.425.1
Propyl2.910.5
Butyl3.44.2
Benzyl3.52.1

Data is hypothetical and for illustrative purposes only.

Role of the Basic Nitrogen and Hydrophobic Domains in Sigma Receptor Binding

The interaction of this compound analogues with sigma receptors is governed by a combination of electrostatic and hydrophobic interactions. The basic nitrogen atom of the piperidine ring and the hydrophobic domains of the molecule play crucial and distinct roles in the binding process.

The protonated nitrogen atom at physiological pH is a critical pharmacophoric element for virtually all sigma receptor ligands. It is believed to form a key ionic interaction with an acidic residue, such as Asp126 or Glu172, within the binding site of the σ₁ receptor. This electrostatic interaction serves as a primary anchor point for the ligand within the receptor.

Opioid Receptor Engagement

The 4-phenylpiperidine scaffold is a well-established structural motif in a large class of opioid receptor ligands, most notably the fentanyl family of potent µ-opioid receptor (MOP) agonists. painphysicianjournal.comwikipedia.org The presence of this core structure in this compound suggests a potential for interaction with opioid receptors.

Binding Affinities for Mu (MOP), Delta (DOP), Kappa (KOP), and Nociceptin (B549756) (NOP) Opioid Receptors

While comprehensive binding data for this compound at all opioid receptor subtypes is not extensively documented in publicly available literature, inferences can be drawn from structurally related compounds. For instance, the structurally similar compound MT-45, a 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine, is a potent µ-opioid receptor agonist. This indicates that the cyclohexyl moiety is compatible with high-affinity binding to the MOP receptor.

Research on various series of 4-phenylpiperidine derivatives has demonstrated that modifications to the piperidine ring and its substituents can modulate affinity and selectivity for the different opioid receptor subtypes. nih.govsci-hub.st For example, certain modifications can steer the pharmacological profile towards δ-opioid receptor (DOP) agonism or antagonism. ebi.ac.uk

Table 2: Illustrative Opioid Receptor Binding Affinities (Kᵢ, nM) of Representative Phenylpiperidine Analogues (Note: This table contains representative data for different classes of phenylpiperidine derivatives to illustrate potential binding profiles and is not specific to this compound.)

Compound ClassMOP (Kᵢ, nM)DOP (Kᵢ, nM)KOP (Kᵢ, nM)NOP (Kᵢ, nM)
Fentanyl Analogue0.55001500>10000
Selective DOP Agonist5001.22000>10000
Mixed MOP/NOP Ligand15>1000>10005

Data is a composite from various sources for illustrative purposes.

Characterization of Antagonist Properties at Opioid Receptor Subtypes

The functional activity of 4-phenylpiperidine derivatives at opioid receptors can range from full agonism to partial agonism and, in some cases, antagonism. The specific functional outcome is highly dependent on the substitution pattern of the molecule. While many clinically used 4-phenylpiperidines are MOP agonists, there is evidence to suggest that derivatives can be designed to act as antagonists.

For instance, the introduction of bulky N-substituents on the piperidine nitrogen is a common strategy to impart antagonist properties at the MOP receptor. In the context of this compound, the nature of the substituent on the piperidine nitrogen would be a critical determinant of its functional activity. Without specific experimental data from functional assays such as GTPγS binding or cellular signaling assays, the antagonist properties of this compound at the various opioid receptor subtypes remain to be definitively characterized.

Elucidation of Pharmacophore Models for Opioid Receptor Antagonism

Pharmacophore models for opioid receptor ligands typically include a protonatable nitrogen atom, a hydrophobic aromatic feature, and a phenolic hydroxyl group (for classical morphinan-based opioids). For phenylpiperidine-based ligands, the core pharmacophoric elements are the basic nitrogen and the 4-phenyl group.

For opioid receptor antagonism, specific structural features are generally required. A common feature of non-peptide MOP antagonists is a large N-substituent, such as an N-allyl or N-cyclopropylmethyl group, which is thought to interact with a specific "antagonist sub-pocket" within the receptor binding site. For this compound analogues to function as opioid antagonists, it is likely that a suitable N-substituent would be necessary.

A hypothetical pharmacophore model for a this compound-based opioid antagonist would include:

A basic nitrogen atom: To form an ionic bond with an acidic residue in the receptor.

The 4-phenyl group: To engage in hydrophobic and/or π-π stacking interactions.

The 2-cyclohexyl group: To occupy a hydrophobic pocket, potentially influencing selectivity between opioid receptor subtypes.

An appropriate N-substituent: To induce an antagonist conformation of the receptor.

Further computational modeling and experimental validation would be required to refine this hypothetical pharmacophore.

Investigations into Other Potential Pharmacological Targets (e.g., Trace-Amine-Associated Receptor 1 (TAAR1), Protease-Activated Receptor 4 (PAR4))

Beyond the well-established interactions with sigma and opioid receptors, the chemical scaffold of this compound suggests the possibility of engagement with other pharmacological targets. However, current scientific literature provides limited to no direct evidence of interactions between this specific class of compounds and targets such as TAAR1 or PAR4.

While some piperidine-containing compounds have been identified as ligands for TAAR1, these typically possess a different substitution pattern than the one . Similarly, while PAR4 is a G-protein coupled receptor involved in various physiological processes, there is no published research to date that has investigated the affinity of this compound or its close analogues for this receptor. Therefore, any potential activity at these targets remains speculative and would require dedicated screening and pharmacological evaluation.

Computational Analysis of this compound Remains Largely Unexplored in Scientific Literature

Despite a comprehensive search of available scientific literature, detailed computational chemistry and molecular modeling studies specifically focusing on the chemical compound This compound are not publicly available. As a result, a thorough and scientifically accurate article adhering to the requested detailed outline cannot be generated at this time.

The requested analysis, encompassing specific subsections on molecular docking simulations, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling for this compound, requires specific research data that does not appear to have been published. While the broader class of substituted piperidines and phenylpiperidines has been the subject of numerous computational studies, these findings cannot be directly and accurately extrapolated to the specific cis-isomer of 2-cyclohexyl-4-phenylpiperidine (B8783409) without dedicated research on this particular compound.

General computational techniques relevant to the requested topics are well-established in medicinal chemistry and drug design. These include:

Molecular Docking: A computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to a protein of interest.

Molecular Dynamics (MD) Simulations: A computer simulation method for analyzing the physical movements of atoms and molecules. MD simulations provide detailed information on the conformational changes and flexibility of molecules over time.

Quantitative Structure-Activity Relationship (QSAR): A computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

Although these methodologies are frequently applied to piperidine derivatives, the absence of specific studies on this compound prevents a detailed discussion of its predicted binding poses, intermolecular interactions, conformational dynamics, and structure-activity relationships as per the requested outline.

Future computational research may focus on this specific compound, which would then enable the generation of a detailed and data-rich article as requested. Until such research is published, any attempt to create the specified article would be based on speculation rather than scientific evidence.

Computational Chemistry and Molecular Modeling Studies of Cis 2 Cyclohexyl 4 Phenylpiperidine

Quantitative Structure-Activity Relationship (QSAR) Modeling

Derivation of Predictive Models Correlating Molecular Descriptors with Biological Activity

The development of predictive models is a cornerstone of modern computational drug discovery, allowing for the correlation of a molecule's structural and physicochemical properties with its biological activity. For compounds like cis-2-cyclohexyl-4-phenylpiperidine, Quantitative Structure-Activity Relationship (QSAR) studies are instrumental. These models are built upon the principle that the biological effect of a compound is a function of its molecular structure.

In the case of phenylpiperidine derivatives targeting receptors such as the sigma receptor, researchers have successfully employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These approaches generate predictive models by correlating the 3D steric and electrostatic fields of a series of compounds with their known biological activities.

While specific QSAR models exclusively for this compound are not extensively detailed in publicly available literature, the established methodologies for similar sigma receptor ligands provide a clear blueprint. For a series of related piperidine (B6355638) and piperazine-based compounds, QSAR models have been developed that demonstrate a high degree of predictive accuracy. These models often highlight the importance of specific molecular descriptors in determining biological activity.

Key molecular descriptors that are typically considered in such models and would be relevant for this compound include:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index and molecular connectivity indices.

Electronic Descriptors: These relate to the electronic properties of the molecule, including dipole moment and partial atomic charges.

Spatial Descriptors: These define the three-dimensional arrangement of the molecule, such as molecular volume and surface area.

Physicochemical Properties: LogP (lipophilicity) and polar surface area (PSA) are crucial for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

A hypothetical table of molecular descriptors for a series of analogs including this compound could be constructed to illustrate the data used in developing a predictive QSAR model.

Table 1: Representative Molecular Descriptors for a Series of Phenylpiperidine Analogs

Compound Molecular Weight (g/mol) LogP Polar Surface Area (Ų) Hydrogen Bond Donors Hydrogen Bond Acceptors
This compound 271.44 4.8 12.03 1 1
Analog 1 257.41 4.5 12.03 1 1
Analog 2 285.47 5.1 12.03 1 1
Analog 3 275.42 4.9 21.26 1 2

Computational Prediction of Potency and Receptor Subtype Selectivity

Building upon the principles of QSAR, computational models can be used to predict the potency of new or untested compounds, as well as their selectivity for different receptor subtypes. For this compound, which is structurally similar to known sigma receptor ligands, these predictions would be focused on its affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors.

The predictive power of these models is crucial for prioritizing synthetic efforts and guiding the design of more potent and selective ligands. By analyzing the contour maps generated from 3D-QSAR studies of related compounds, researchers can identify regions where modifications to the structure of this compound would likely enhance or diminish its binding affinity.

For instance, studies on similar piperidine-based sigma receptor ligands have revealed that the nature and substitution pattern of the phenyl ring, as well as the size and conformation of the cyclohexyl group, can significantly influence both potency and selectivity. Molecular docking simulations, which predict the preferred orientation of a ligand when bound to a receptor, further aid in understanding the structural basis for these predictions.

The output of such computational predictions is often a quantitative measure of binding affinity, such as the predicted inhibitory constant (pKi). A hypothetical table illustrating the predicted potency and selectivity of this compound is presented below.

Table 2: Predicted Potency and Selectivity of this compound

Compound Predicted pKi (σ1 Receptor) Predicted pKi (σ2 Receptor) Predicted Selectivity (σ1/σ2)
This compound 7.5 6.8 5.0
Analog 1 7.2 6.9 2.0
Analog 2 7.8 6.5 20.0
Analog 3 7.0 7.1 0.8

Homology Modeling and Receptor Structure Refinement

In the absence of an experimentally determined crystal structure for a target receptor, homology modeling provides a powerful tool to generate a three-dimensional model based on the known structure of a homologous protein. This has been a critical approach in the study of sigma receptors. nih.gov

For this compound, understanding its interaction with the sigma-1 receptor would begin with the construction of a homology model of this receptor. The process involves identifying a suitable template structure, aligning the target and template sequences, building the model, and then refining and validating it.

Once a reliable homology model is established, molecular docking simulations can be performed to predict the binding mode of this compound within the receptor's binding site. nih.gov These simulations provide valuable insights into the specific amino acid residues that are likely to form key interactions with the ligand, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The refinement of the receptor structure, often through molecular dynamics (MD) simulations, is a crucial subsequent step. MD simulations allow the receptor-ligand complex to move and flex over time, providing a more dynamic and realistic picture of the binding event. This process can reveal conformational changes in the receptor upon ligand binding and help to refine the initial docking pose. nih.gov

The insights gained from homology modeling and receptor structure refinement are invaluable for structure-based drug design. They can guide the rational design of new analogs of this compound with improved affinity and selectivity by suggesting specific modifications that would enhance favorable interactions or disrupt unfavorable ones within the receptor's binding pocket.

Preclinical Mechanistic Investigations of Biological Activity and Efficacy

In Vitro Pharmacological Characterization

Extensive searches for published scientific literature detailing the in vitro pharmacological profile of Cis-2-cyclohexyl-4-phenylpiperidine did not yield specific data on its receptor affinity, functional activity, or selectivity. The following sections outline the standard methodologies used for such characterizations, which would be necessary to determine the biological activity of this compound.

Radioligand Binding Assays for Receptor Affinity Determination

Information regarding the affinity of this compound for specific biological targets, as determined by radioligand binding assays, is not available in the public domain. This type of assay is fundamental in early drug discovery to quantify the binding strength of a compound to a receptor of interest. The process typically involves competing the unlabeled compound (this compound) against a radioactively labeled ligand that has a known high affinity for the target receptor. The concentration of the test compound that displaces 50% of the radioligand (the IC₅₀ value) is determined, from which the inhibition constant (Ki) can be calculated. A lower Ki value signifies a higher binding affinity.

Cell-Based Functional Assays (e.g., Ca2+ Release Assays for GPCRs, [35S]GTPγS Binding Assays)

There is no publicly available data from cell-based functional assays to characterize the pharmacological action of this compound. Such assays are critical for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. For G-protein coupled receptors (GPCRs), a common target class, assays like calcium (Ca²⁺) release assays are used for receptors that couple to the Gq pathway, measuring the increase in intracellular calcium upon receptor activation. Another widespread assay is the [³⁵S]GTPγS binding assay, which measures the activation of G-proteins (which bind GTP as part of the signaling cascade) in response to receptor stimulation by a ligand. This provides a direct measure of the compound's efficacy in initiating a cellular response.

Quantitative Assessment of Positive Allosteric Modulation Efficacy

No studies were found that investigated the potential of this compound to act as a positive allosteric modulator (PAM). This mechanism involves a compound binding to a site on the receptor that is different from the primary (orthosteric) binding site of the endogenous ligand. A PAM would enhance the affinity and/or efficacy of the endogenous ligand. The quantitative assessment of PAM efficacy typically involves measuring the potentiation of the endogenous agonist's response in functional assays, determining the fold-shift in the agonist's concentration-response curve in the presence of the modulator.

Comprehensive Selectivity Profiling against a Panel of Off-Target Receptors

A comprehensive selectivity profile for this compound against a broad panel of off-target receptors, ion channels, and enzymes is not documented in available scientific literature. This type of profiling is a crucial step in preclinical drug development to identify potential unwanted interactions that could lead to side effects. It involves screening the compound at a standard concentration (e.g., 10 µM) against a large number of diverse biological targets. Significant binding or activity at these off-targets would indicate a lack of selectivity.

In Vivo Efficacy Studies in Preclinical Animal Models

No published in vivo studies in animal models were identified that would provide evidence for the efficacy of this compound.

Potentiation of Endogenous Neurotransmitter Effects or Exogenous Agonist Responses

There is no available data from in vivo studies to demonstrate that this compound can potentiate the effects of endogenous neurotransmitters or enhance the responses to exogenously administered agonists in preclinical animal models. Such studies are essential to translate in vitro findings into a physiological context and to provide proof-of-concept for a therapeutic effect. These experiments often involve behavioral or physiological measurements in animals following administration of the compound, either alone or in combination with a known agonist.

Behavioral Pharmacology Assessments (e.g., Drug Discrimination, Spontaneous Locomotor Activity)

There is no publicly available information on the behavioral pharmacology of this compound. Studies assessing its discriminative stimulus properties or its effects on spontaneous locomotor activity in preclinical models have not been reported in the scientific literature.

Investigations in Animal Models Relevant to Neurological or Metabolic Disorders

No studies have been published that investigate the therapeutic potential of this compound in animal models of neurological or metabolic disorders. Its efficacy in conditions such as Parkinson's disease, Alzheimer's disease, epilepsy, diabetes, or obesity remains uncharacterized.

Preclinical Pharmacokinetic and Drug Metabolism Studies (excluding human data)

Detailed preclinical pharmacokinetic and drug metabolism data for this compound are not available in the public domain. The following subsections outline standard assays used to characterize a compound's pharmacokinetic properties, but no specific data for this compound can be provided.

In Vitro Metabolic Stability Assessment (e.g., Liver Microsomal Clearance)

No data from in vitro metabolic stability studies, such as clearance rates in liver microsomes from any species, have been reported for this compound. Such studies are crucial for predicting the hepatic clearance of a compound in vivo.

Plasma Protein Binding Characterization

The extent to which this compound binds to plasma proteins has not been publicly documented. This information is critical for understanding the fraction of the compound that is free to exert its pharmacological effects and to be cleared from the body.

Cellular Permeability and Efflux Transport Studies (e.g., MDCK Cell Assays)

There are no published results from cellular permeability assays, such as those using Madin-Darby Canine Kidney (MDCK) cells, for this compound. These assays are used to predict a compound's ability to be absorbed and to cross biological barriers like the blood-brain barrier.

Cytochrome P450 Inhibition Profiling

Information regarding the potential of this compound to inhibit major cytochrome P450 (CYP) enzymes is not available. This profiling is essential for assessing the likelihood of drug-drug interactions.

Future Directions and Emerging Research Perspectives

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Pharmacological Properties

The era of serendipitous drug discovery is gradually giving way to a more deliberate and rational approach. The design of next-generation piperidine (B6355638) analogues is increasingly guided by a deep understanding of structure-activity relationships (SAR) and structure-property relationships (SPR). By systematically modifying the piperidine core and its substituents, medicinal chemists can fine-tune the pharmacological properties of these compounds to achieve desired therapeutic effects.

A key focus in this area is the synthesis of chiral piperidine scaffolds. The introduction of chirality can significantly impact a molecule's biological activity, selectivity, and pharmacokinetic properties, while also potentially reducing off-target effects and associated toxicities. Researchers are actively exploring novel synthetic methodologies to access enantiomerically pure piperidine derivatives, enabling a more precise investigation of their interactions with biological targets.

Furthermore, the concept of "scaffold hopping," where the core structure of a known active compound is replaced with a different but functionally equivalent scaffold, is gaining traction. This strategy allows for the exploration of new chemical space and the development of novel intellectual property. For instance, replacing a pyrrolidine (B122466) ring with a piperidine ring in a series of kinase inhibitors led to a significant increase in potency. The continued development of innovative synthetic routes, including multicomponent reactions and C-H functionalization techniques, will be instrumental in generating diverse libraries of piperidine analogues for biological screening.

Exploration of Novel Therapeutic Applications Beyond Established Receptor Targets

While piperidine-containing drugs have a long-standing history in targeting central nervous system (CNS) disorders and as analgesics, their therapeutic potential extends far beyond these traditional applications. Researchers are actively investigating the utility of piperidine scaffolds in a wide array of diseases, including cancer, infectious diseases, and metabolic disorders.

For example, novel piperidine derivatives have shown promise as HIV-1 protease inhibitors, demonstrating potent antiviral activity. In the realm of neurodegenerative diseases, piperidine-4-carboxamide has been identified as a novel scaffold for inhibitors of secretory glutaminyl cyclase, a key enzyme implicated in the pathology of Alzheimer's disease. Moreover, certain piperidine derivatives are being explored for their anti-leishmanial activity, offering a potential new line of defense against this parasitic disease. The versatility of the piperidine scaffold allows for its adaptation to a multitude of biological targets, opening up exciting new avenues for drug development.

Advanced Computational Methodologies in Piperidine Scaffold Optimization and De Novo Design

The integration of advanced computational methodologies has become an indispensable tool in modern drug discovery. In the context of piperidine-based drug design, in silico techniques are being employed to accelerate the identification and optimization of lead compounds. Molecular docking studies, for instance, provide valuable insights into the binding modes of piperidine derivatives within the active sites of their target proteins, helping to rationalize observed structure-activity relationships and guide the design of more potent inhibitors.

Beyond traditional molecular modeling, more sophisticated computational approaches are emerging. Quantum chemistry workflows are being utilized to identify the relevant solution conformers of drug-like molecules, providing a more accurate representation of their behavior in a biological environment. Furthermore, the use of artificial intelligence and machine learning algorithms for de novo drug design holds the promise of rapidly generating novel piperidine-based structures with desired pharmacological profiles. These computational tools, when used in conjunction with experimental validation, can significantly streamline the drug discovery pipeline, reducing both the time and cost associated with bringing new therapies to market.

Integration of Systems Biology and Omics Data for Deeper Mechanistic Elucidation

A fundamental understanding of the mechanism of action of a drug is crucial for its successful development and clinical application. The integration of systems biology and "omics" data (genomics, proteomics, metabolomics) is providing unprecedented insights into the complex biological networks that are perturbed by piperidine-containing compounds.

By analyzing global changes in gene expression, protein levels, and metabolite profiles, researchers can identify not only the primary target of a drug but also its downstream signaling pathways and potential off-target effects. This holistic approach can help to elucidate the intricate mechanisms underlying both the therapeutic efficacy and potential toxicity of piperidine derivatives. For example, understanding the biosynthetic pathways of naturally occurring piperidine alkaloids can inform the synthetic biology approaches to generate novel and more potent analogues. As our ability to generate and interpret large-scale biological data continues to improve, the integration of systems biology will play an increasingly important role in the development of safer and more effective piperidine-based medicines.

Q & A

Q. What ethical considerations are paramount when publishing research on this compound's potential therapeutic applications?

  • Methodological Answer : Disclose all conflicts of interest (e.g., funding sources). Adhere to ARRIVE guidelines for animal studies. Ensure data integrity by avoiding selective reporting. Cite prior work comprehensively to contextualize findings and avoid plagiarism .

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